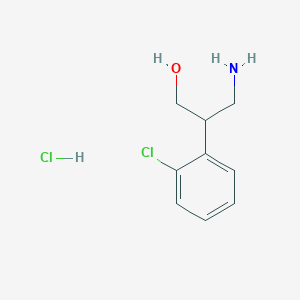

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride

Vue d'ensemble

Description

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO•HCl and a molecular weight of 222.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-amino-2-(2-chlorophenyl)propan-1-ol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Analyse Des Réactions Chimiques

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride serves as an important building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders.

Neurotransmitter Research

Research has shown that this compound can modulate neurotransmitter systems, particularly through its potential inhibition of acetylcholinesterase (AChE). This mechanism is crucial for enhancing acetylcholine levels in the brain, which may improve cognitive function in conditions such as Alzheimer's disease.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including A549 (lung adenocarcinoma). The presence of the chlorophenyl group enhances its interaction with biological targets, suggesting potential for anticancer drug development.

Antimicrobial Properties

The compound may also possess antimicrobial activity against various bacterial strains. The introduction of halogen substituents like chlorine on the aromatic ring has been linked to enhanced antibacterial efficacy.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits AChE, potentially beneficial for Alzheimer's treatment. |

| Anticancer Activity | Reduces viability of cancer cell lines (e.g., A549). |

| Antimicrobial Activity | Exhibits activity against various bacterial strains; halogen substituents enhance efficacy. |

Case Study 1: Anticancer Activity

A study evaluated various derivatives against A549 cells using an MTT assay to assess cell viability post-treatment. Compounds with para-substituted chlorophenyl groups showed significant reductions in cell viability, indicating promising anticancer potential.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects on AChE, suggesting that this compound could be developed into a therapeutic agent for Alzheimer's disease treatment. Further research is required to establish its efficacy and safety profile in clinical settings.

Mécanisme D'action

The mechanism of action of 3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in the nervous system, modulating their activity and affecting neurotransmitter release .

Comparaison Avec Des Composés Similaires

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride can be compared with similar compounds such as:

2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the phenyl ring.

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride: Another similar compound with the chlorine atom in a different position on the phenyl ring.

3-Amino-2-(2-bromophenyl)propan-1-ol hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Activité Biologique

3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, a compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its structural similarity to sympathomimetic agents, particularly ephedrine. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Amino Group : Contributes to its biological reactivity.

- Hydroxyl Group : Enhances solubility and interaction with biological molecules.

- Chlorinated Phenyl Ring : Impacts its pharmacological properties.

Research indicates that this compound exhibits sympathomimetic effects , similar to those of ephedrine. The primary mechanisms include:

- Release of Norepinephrine and Epinephrine : This action promotes increased heart rate and blood pressure, mimicking the body's fight-or-flight response .

- Interaction with Adrenergic Receptors : The compound may activate alpha and beta adrenergic receptors, leading to various physiological effects.

Stimulant Effects

Studies have shown that this compound can stimulate the central nervous system. The compound's ability to enhance norepinephrine levels positions it as a potential candidate for treating conditions related to neurotransmitter imbalances, such as depression and attention deficit hyperactivity disorder (ADHD).

Antiproliferative Activity

Recent investigations into the compound's antiproliferative properties have revealed promising results:

- In vitro studies demonstrated that derivatives of similar compounds exhibited significant inhibitory effects on cancer cell lines, including HCT-116 and HeLa cells. The IC values were reported in the range of 0.69 to 11 μM, indicating strong potential for further development as anticancer agents .

Case Studies

- Study on Neurotransmitter Release : A study explored the effects of this compound on neurotransmitter release in rat brain slices. Results indicated a significant increase in norepinephrine release, suggesting its utility in studying neurotransmitter dynamics in neuropharmacology.

- Anticancer Activity Assessment : In a comparative study involving various compounds, this compound was evaluated for its antiproliferative activity against several cancer cell lines. The results indicated that it could inhibit cell growth effectively, warranting further exploration into its mechanisms and therapeutic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Solubility | Soluble in water and organic solvents |

| Sympathomimetic Activity | Yes |

| Norepinephrine Release | Significant increase observed |

| IC (HCT-116 cells) | 0.69 - 11 μM |

Propriétés

IUPAC Name |

3-amino-2-(2-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7(5-11)6-12;/h1-4,7,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVFCKYRQLRIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.